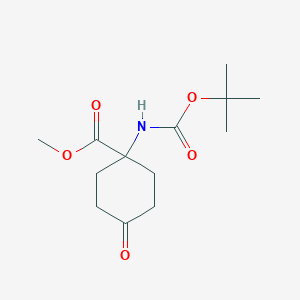

![molecular formula C18H17N3O5S B2418485 3-[(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)磺酰胺基]苯甲酸 CAS No. 307511-52-0](/img/structure/B2418485.png)

3-[(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)磺酰胺基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of a similar compound, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, has been reported. It was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .Molecular Structure Analysis

The molecular structure of this compound is complex, and detailed analysis would require specific experimental data. Unfortunately, such data does not seem to be readily available .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. More research would be needed to provide a comprehensive analysis of its chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. More research would be needed to provide a comprehensive analysis of its properties .科学研究应用

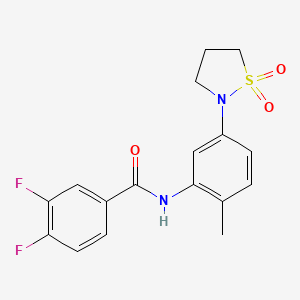

- Researchers have investigated the binding interactions of this compound with specific biological targets. For instance, a study involved synthesizing and characterizing the compound, followed by molecular docking with Ampicillin-CTX-M-15. The results indicated favorable binding interactions between the ligand and targeted amino acids, with a binding score of -5.26 kcal/mol .

- The compound’s synthesis and characterization revealed intermolecular interactions, including hydrogen bonding and π-ring interactions. Single crystal XRD analysis provided insights into its structural features and stability .

- Quantum calculations using the B3LYP method and the Def2-SVPD basis set shed light on the compound’s electronic properties. The highest occupied molecular orbitals (HOMO) were located at hetero atoms, while the lowest unoccupied molecular orbitals (LUMO) were associated with the benzene ring .

- Derivatives of this compound have been tested for various biological activities, including analgesic, anti-inflammatory, and anticancer effects. Its multi-functional groups and pentacyclic structure contribute to its versatility .

- Some derivatives of this compound were screened against human recombinant alkaline phosphatase enzymes, including tissue-nonspecific alkaline phosphatase (h-TNAP), intestinal alkaline phosphatase (h-IAP), placental alkaline phosphatase (h-PLAP), and germ cell alkaline phosphatase (h-GCAP) .

- Researchers have also explored the crystal structure and thermal behavior of related compounds. These investigations provide valuable insights into stability and potential applications .

Drug Design and Molecular Docking Studies

Supramolecular Chemistry

Quantum Parameters and Electronic Structure

Biological Activity

Alkaline Phosphatase Inhibition

Crystal Structure and Thermal Properties

作用机制

Target of Action

It has been found to show good binding interaction with the targeted amino acids of ampicillin-ctx-m-15 .

Mode of Action

The compound interacts with its targets through various intermolecular interactions, including H-bonding and interaction involving π-ring . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring .

Result of Action

The compound was found to have a good binding score of -526 kcal/mol when docked with Ampicillin-CTX-M-15 , indicating a strong interaction.

Action Environment

It’s worth noting that various intermolecular interactions, including h-bonding and interaction involving π-ring, stabilize the supramolecular assembly of the compound . These interactions could potentially be influenced by environmental factors such as temperature and pH.

安全和危害

未来方向

属性

IUPAC Name |

3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-12-16(17(22)21(20(12)2)14-8-4-3-5-9-14)19-27(25,26)15-10-6-7-13(11-15)18(23)24/h3-11,19H,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGJOSJIXMSQOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)

![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide](/img/structure/B2418406.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2418408.png)

![6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine](/img/structure/B2418415.png)

![1-[6-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2418420.png)